Product packaging for N-(2-phenylethyl)cyclopentanamine(Cat. No.:CAS No. 160567-89-5)

N-(2-phenylethyl)cyclopentanamine

Cat. No.: B062109
CAS No.: 160567-89-5
M. Wt: 189.30 g/mol
InChI Key: FGHWNDVNDXTOLR-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)cyclopentanamine is a synthetic organic compound of significant interest in neuroscience and pharmacological research. This molecule features a structurally distinct design, integrating a phenethylamine backbone—a key pharmacophore present in many endogenous neurotransmitters and psychoactive substances—with a cyclopentylamine moiety. This specific configuration is hypothesized to influence its binding affinity and selectivity for trace amine-associated receptors (TAARs), particularly TAAR1, a G-protein-coupled receptor that modulates monoaminergic systems in the brain. Researchers utilize this compound as a critical chemical tool to probe the structure-activity relationships (SAR) of TAAR1 ligands and to investigate the complex role of the trace amine system in regulating dopamine, serotonin, and norepinephrine signaling. Its primary research applications include the study of neuropsychiatric disorders such as schizophrenia and depression, as well as the exploration of novel mechanisms for neuropharmacological intervention. The compound serves as a valuable precursor or intermediate in the synthesis of more complex receptor-specific probes, enabling a deeper understanding of neural pathways and potential therapeutic targets. All studies must be conducted in compliance with applicable laws and institutional guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19N B062109 N-(2-phenylethyl)cyclopentanamine CAS No. 160567-89-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-phenylethyl)cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-2-6-12(7-3-1)10-11-14-13-8-4-5-9-13/h1-3,6-7,13-14H,4-5,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHWNDVNDXTOLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406623
Record name N-(2-phenylethyl)cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160567-89-5
Record name N-(2-phenylethyl)cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for N 2 Phenylethyl Cyclopentanamine and Structural Analogues

Direct Amine Synthesis Approaches

Direct methods for the synthesis of N-(2-phenylethyl)cyclopentanamine primarily involve the formation of the carbon-nitrogen bond between the cyclopentyl and phenylethyl moieties.

Reductive Amination of Cyclopentanone (B42830) Precursors with Phenylethylamine Derivatives

Reductive amination is a highly versatile and widely employed method for the synthesis of amines. researchgate.net This one-pot reaction involves the initial formation of an imine or enamine from a carbonyl compound and an amine, followed by its reduction to the corresponding amine. In the context of this compound synthesis, this involves the reaction of cyclopentanone with 2-phenylethylamine.

The reaction proceeds through the nucleophilic attack of the 2-phenylethylamine on the carbonyl carbon of cyclopentanone, forming a hemiaminal intermediate. This is followed by dehydration to yield an imine. The subsequent reduction of this imine intermediate affords the target secondary amine, this compound.

A variety of reducing agents can be employed for this transformation. Common laboratory-scale reducing agents include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the iminium ion over the ketone starting material. researchgate.net For industrial applications, catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., Raney Nickel, Palladium on carbon, Platinum) is often preferred due to its cost-effectiveness and atom economy. researchgate.netorganic-chemistry.org

The efficiency of the reductive amination of cyclopentanone has been studied with various catalysts. For instance, Ru/Nb₂O₅ catalysts have shown good performance in the synthesis of cyclopentylamine (B150401) from cyclopentanone, achieving yields of up to 84%. organic-chemistry.org While this specific study focused on the synthesis of a primary amine using ammonia (B1221849), the principles are directly applicable to the synthesis of secondary amines like this compound by substituting ammonia with 2-phenylethylamine.

CatalystProductYield (%)Reference
Ru/Nb₂O₅-LCyclopentylamine84 organic-chemistry.org
Raney NiCyclopentylamineGood researchgate.net

This table presents data for the synthesis of cyclopentylamine, a structural precursor, illustrating the feasibility of high-yield reductive amination from cyclopentanone.

Amination Reactions Involving Halogenated Cyclopentane (B165970) Intermediates

An alternative approach to the synthesis of this compound involves the nucleophilic substitution of a halogenated cyclopentane with 2-phenylethylamine. This method relies on the displacement of a halide (e.g., chloro-, bromo-, or iodo-) from the cyclopentyl ring by the amine.

The reaction of a primary amine with an alkyl halide is a classical method for the formation of a C-N bond. google.comnih.gov In this case, chlorocyclopentane (B1362555) or bromocyclopentane (B41573) would serve as the electrophile, and 2-phenylethylamine as the nucleophile. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. Common bases include tertiary amines (e.g., triethylamine) or inorganic bases (e.g., potassium carbonate).

A significant challenge with this method is the potential for over-alkylation, leading to the formation of the tertiary amine and quaternary ammonium (B1175870) salts as byproducts. nih.gov Careful control of reaction conditions, such as the stoichiometry of the reactants, temperature, and choice of solvent, is crucial to maximize the yield of the desired secondary amine. The use of a large excess of the primary amine can favor mono-alkylation.

Stereoselective Synthetic Pathways

The synthesis of chiral amines is a critical area of research, as the biological activity of many pharmaceuticals is dependent on their stereochemistry. nih.gov This section explores methodologies for the stereoselective synthesis of this compound and its analogues.

Enantioenriched Amine Synthesis via Reductive Amination

Asymmetric reductive amination offers a direct route to enantioenriched amines. One effective strategy involves the use of a chiral auxiliary. Chiral 1-phenylethylamine (B125046) (α-PEA) is a widely used and effective chiral auxiliary for the diastereoselective synthesis of a variety of chiral compounds. nih.gov

In this approach, a prochiral ketone like cyclopentanone can be reacted with a chiral phenylethylamine derivative. The resulting chiral imine is then reduced, with the stereochemistry of the reduction being directed by the chiral auxiliary. Subsequent removal of the chiral auxiliary would yield the enantioenriched N-substituted cyclopentanamine. While this provides a general strategy, the direct use of a chiral 2-phenylethylamine in the reductive amination of cyclopentanone would lead to a diastereomeric mixture of products, which could then be separated.

Kinetic Resolution Strategies for Chiral Cycloalkanamines Using Lipases

Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. worktribe.com Enzymatic kinetic resolution, particularly using lipases, has emerged as a green and efficient method for the synthesis of enantiopure amines.

In a typical lipase-catalyzed kinetic resolution of a racemic amine, the enzyme selectively acylates one enantiomer, leaving the other enantiomer unreacted. The acylated and unreacted amines can then be separated. Lipases such as Candida antarctica lipase (B570770) B (CALB) have been shown to be effective in the kinetic resolution of various chiral amines.

This strategy can be applied to a racemic mixture of this compound. The lipase would catalyze the acylation of one enantiomer, allowing for the separation of the enantioenriched amide and the unreacted amine.

EnzymeSubstrate TypeOutcomeReference
Pseudomonas cepacia lipaseChiral amine99% ee worktribe.com
Candida antarctica lipase BRacemic amineEnantiopure products worktribe.com

This table illustrates the successful application of lipases in the kinetic resolution of chiral amines, a methodology applicable to this compound.

Diastereomeric Excess Control in Phenylethylamine Derivatives Synthesis

The control of diastereomeric excess is crucial when a molecule contains multiple stereocenters. In the synthesis of derivatives of this compound that may have additional chiral centers on the phenylethyl group or the cyclopentane ring, controlling the diastereoselectivity of the key bond-forming steps is paramount.

For instance, in the synthesis of highly functionalized cyclopentanones, an aza-Michael reaction can proceed with excellent diastereoselectivity, which is attributed to hydrogen bonding guiding the incoming nucleophile. mdpi.com Similarly, the synthesis of highly functionalized proline derivatives, which are five-membered rings, has been achieved with high diastereoselectivity through cascade reactions. These principles of stereocontrol can be applied to the synthesis of complex analogues of this compound, where the relative stereochemistry of multiple substituents on the cyclopentane ring is critical.

Chemical Derivatization and Scaffold Modification Strategies

The structural framework of this compound offers multiple avenues for chemical modification, enabling the systematic exploration of structure-activity relationships and the development of analogues with tailored properties. Advanced synthetic methodologies have focused on the derivatization of the core scaffold, including the introduction of diverse aromatic and heteroaromatic systems, as well as structural alterations to the phenylethyl and cyclopentyl moieties.

Introduction of Aromatic and Heteroaromatic Moieties

The incorporation of additional aromatic and heteroaromatic rings onto the this compound scaffold represents a key strategy for modulating its chemical properties. While direct derivatization methods starting from this compound are not extensively detailed in publicly available literature, analogous synthetic transformations reported for related structures provide a roadmap for such modifications. These strategies often involve the coupling of the amine with various aromatic and heteroaromatic building blocks.

For instance, the synthesis of N-aryl and N-heteroaryl derivatives can be conceptualized through established cross-coupling methodologies. Reactions such as the Buchwald-Hartwig amination could potentially be employed to couple this compound with a variety of aryl and heteroaryl halides or triflates. This would allow for the introduction of a wide range of substituted and unsubstituted aromatic and heteroaromatic systems.

Furthermore, the construction of more complex heterocyclic systems appended to the core molecule is a feasible synthetic objective. For example, the formation of oxadiazole rings has been demonstrated in the synthesis of related compounds where a cyclopentyl group is attached to a pyridine (B92270) ring that is part of a larger heterocyclic system. google.com This suggests that the cyclopentylamino nitrogen of this compound could act as a nucleophile in multi-step reaction sequences to build various heteroaromatic rings.

Structural Variations on the Phenylethyl and Cyclopentyl Moieties

Modifications to the phenylethyl and cyclopentyl portions of this compound have been explored to generate a range of structural analogues. These variations allow for a fine-tuning of the molecule's steric and electronic properties.

Commercially available analogues demonstrate substitutions on both the aromatic ring and the cyclopentyl group. For instance, fluorination of the phenyl ring at the ortho, meta, and para positions has been documented. molport.com These modifications can significantly impact the electronic nature of the aromatic ring and influence metabolic stability and binding interactions.

Additionally, alterations to the cyclopentyl ring have been reported. One such modification involves the introduction of a hydroxyl group, leading to {1-[(2-phenylethyl)amino]cyclopentyl}methanol. molport.com Such a modification introduces a polar functional group that can alter the solubility and potential hydrogen bonding interactions of the parent compound.

A summary of representative structural analogues of this compound is presented in the table below.

Table 1: Structural Analogues of this compound

Compound Name Modification on Phenylethyl Moiety Modification on Cyclopentyl Moiety
N-[2-(2-fluorophenyl)ethyl]cyclopentanamine 2-Fluoro substitution None
N-[2-(3-fluorophenyl)ethyl]cyclopentanamine 3-Fluoro substitution None
N-[2-(4-fluorophenyl)ethyl]cyclopentanamine 4-Fluoro substitution None
{1-[(2-phenylethyl)amino]cyclopentyl}methanol None Methanol substitution

Pharmacological and Biological Activities of N 2 Phenylethyl Cyclopentanamine Analogues

Receptor Binding and Modulation Profiles

The interaction of N-(2-phenylethyl)cyclopentanamine analogues with various receptor systems has been a subject of scientific investigation, revealing specific affinities and modulatory effects on serotonin (B10506), GABA, and calcium channels.

Serotonin 5-HT2 Receptor Subtype Selectivity

The phenethylamine (B48288) scaffold, a core component of this compound, is a well-established pharmacophore for serotonin 5-HT2 receptor ligands. Research into N-substituted phenethylamines has provided insights into how modifications at the amine can influence affinity and selectivity for 5-HT2 receptor subtypes.

Studies on a series of N-benzyl phenethylamines have demonstrated that N-substitution can significantly enhance affinity for the 5-HT2A receptor. biorxiv.org For instance, the introduction of an N-benzyl group to phenethylamine derivatives can increase affinity by up to 300-fold compared to their N-alkyl counterparts. biorxiv.org This modification also tends to enhance selectivity for the 5-HT2A receptor over the 5-HT2C and 5-HT1A receptors. biorxiv.org The N-benzyl moiety is thought to interact with a specific phenylalanine residue (Phe339) within the 5-HT2A receptor binding pocket, contributing to this increased affinity. biorxiv.org

While direct data on N-cyclopentyl substitution is limited in the reviewed literature, the principle that the nature of the N-substituent is a critical determinant of 5-HT2 receptor affinity is well-supported. The size and lipophilicity of the substituent can influence how the ligand fits into the receptor's binding site. For example, in a series of N-benzylated tryptamines, which share the ethylamine (B1201723) side chain with phenethylamines, larger lipophilic groups on the benzyl (B1604629) ring generally improved affinity. biorxiv.org

The following table presents the binding affinities (Ki) of several N-substituted phenethylamine analogues for the human 5-HT2A receptor, illustrating the impact of the N-substituent on receptor interaction.

CompoundN-Substituent5-HT2A Ki (nM)
2C-H-H606
N-Me-2C-H-Methyl4830
N-Et-2C-H-Ethyl2080
N-iPr-2C-H-Isopropyl1080
N-nPr-2C-H-n-Propyl1410

Data sourced from Molecular Pharmacology (2007), 70(6), 1956-64. nih.gov

These data suggest that while simple N-alkylation does not consistently improve affinity and can, in some cases, decrease it, the nature and size of the alkyl group are important factors. Further investigation into cyclic N-substituents like the cyclopentyl group is needed to fully characterize their impact on 5-HT2 receptor subtype selectivity.

GABAB Receptor Allosteric Modulation

The gamma-aminobutyric acid (GABA) system, particularly the GABAB receptor, is a critical regulator of inhibitory neurotransmission. While the primary focus of GABAB receptor pharmacology has been on orthosteric agonists and antagonists, as well as positive allosteric modulators (PAMs), some evidence suggests that phenethylamine-related compounds can also influence GABAB receptor function.

Specifically, research has shown that trace amines such as β-phenylethylamine (β-PEA), the parent compound of the this compound series, can exert a depressant effect on GABAB-mediated responses in dopaminergic neurons. nih.gov This action is not a typical positive allosteric modulation but rather an interference with the receptor's signaling cascade. Studies have indicated that β-PEA can activate G-proteins, which in turn interfere with the coupling between the GABAB receptor and its associated G-protein-gated inwardly rectifying potassium (GIRK) channels. nih.gov This leads to a reduction in the postsynaptic inhibitory potential typically mediated by GABAB receptor activation. nih.gov

This finding suggests that while not acting as classical PAMs that enhance agonist potency or efficacy, phenethylamine derivatives may function as modulators of GABAB receptor signaling through a different mechanism, by uncoupling the receptor from its downstream effectors. The influence of an N-cyclopentyl substitution on this activity has not been specifically elucidated in the available literature.

Calcium Channel Antagonism (CaV1.3)

Voltage-gated L-type calcium channels (LTCCs) are important targets for cardiovascular and neurological drugs. The CaV1.3 subtype, in particular, has been identified as a potential therapeutic target for conditions such as Parkinson's disease. While many calcium channel blockers lack selectivity between the different LTCC subtypes, recent research has identified a class of compounds with a phenethyl and cyclopentyl-containing structure that demonstrates high selectivity for CaV1.3.

A study focusing on the discovery of selective CaV1.3 antagonists identified pyrimidine-2,4,6-triones as a promising scaffold. Through structure-activity relationship studies, the compound 1-(3-chlorophenethyl)-3-cyclopentylpyrimidine-2,4,6-(1H,3H,5H)-trione was developed and shown to be a potent and highly selective CaV1.3 L-type calcium channel antagonist. This compound incorporates both the phenethyl group and a cyclopentyl group, making it a highly relevant analogue of this compound.

The biological activity of this selective antagonist was confirmed through whole-cell patch-clamp electrophysiology. The inhibitory concentrations for this compound at the CaV1.2 and CaV1.3 channels are presented in the table below.

CompoundCaV1.2 IC50 (µM)CaV1.3 IC50 (µM)Selectivity (CaV1.2/CaV1.3)
1-(3-chlorophenethyl)-3-cyclopentylpyrimidine-2,4,6-(1H,3H,5H)-trione>300.28>107-fold

Data sourced from Nature Communications (2012), 3, 1146.

The high selectivity of this analogue for CaV1.3 over CaV1.2 highlights the potential for designing this compound derivatives as specific modulators of calcium channel activity.

Enzyme Inhibition Studies

The phenethylamine scaffold is also present in a number of enzyme inhibitors. Investigations have explored the potential for this compound analogues to inhibit key enzymes involved in metabolic and signaling pathways.

Aspartate Transcarbamylase (ATCase) Inhibition

Aspartate transcarbamylase (ATCase) is a key allosteric enzyme in the pyrimidine (B1678525) biosynthetic pathway and a target for certain therapeutic agents. A thorough review of the scientific literature did not yield any studies demonstrating the inhibition of Aspartate Transcarbamylase by this compound or its direct structural analogues. The most well-characterized inhibitors of ATCase, such as N-(phosphonacetyl)-L-aspartate (PALA), are structurally distinct from phenethylamine derivatives.

Monoamine Oxidase Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of monoamine neurotransmitters and are well-established targets for the treatment of depression and neurodegenerative disorders. The phenethylamine structure is a known substrate for MAO, and various derivatives have been shown to act as inhibitors.

Research into the inhibition of MAO by phenethylamine-related compounds has revealed that structural modifications can lead to potent and selective inhibitors. For example, 1-phenylcyclopropylamine, a compound with a cyclic structure adjacent to the amine, has been shown to be a mechanism-based inactivator of monoamine oxidase.

The nature of the substitution on the nitrogen atom of the phenethylamine core is a key determinant of both the potency and selectivity of MAO inhibition. While direct data for an N-cyclopentyl substitution is not prevalent, studies on various N-substituted phenylethylamines provide insight into the structure-activity relationship.

The table below shows the inhibitory activity of phenelzine (B1198762), a phenylethylhydrazine derivative, against MAO-A and MAO-B, illustrating the potential for phenylethyl-based structures to inhibit these enzymes.

CompoundEnzyme SourceMAO-A IC50 (µM)MAO-B IC50 (µM)
PhenelzineRat Liver MitochondriaNot specifiedNot specified

While specific IC50 values for phenelzine are not provided in the referenced abstract, it is characterized as a potent MAO inhibitor.

Further research is required to specifically determine the MAO inhibitory profile of this compound and to understand how the cyclopentyl group influences its interaction with the A and B isoforms of the enzyme.

Antiproliferative and Cytotoxic Activities

The potential of this compound analogues as anticancer agents has been investigated, particularly their ability to inhibit the growth of and cause toxicity to cancer cells.

Activity Against Cancer Cell Lines (e.g., C6, HeLa)

Research into the antiproliferative and cytotoxic effects of this compound analogues on specific cancer cell lines, such as the rat glioma C6 and human cervical cancer HeLa cell lines, is an active area of investigation. While direct studies on this compound itself are limited, research on structurally related compounds provides insights into their potential anticancer properties.

Phenylethylamine derivatives have demonstrated the ability to inhibit the proliferation of various cancer cells. For instance, dopamine (B1211576), apomorphine, and phenylethylamine have been shown to block the proliferation of human breast cancer (MCF-7) cells. nih.gov Apomorphine also inhibited the proliferation of the human estrogen receptor-negative breast cancer (MDA-MB231) and prostate carcinoma (LNCaP) cell lines. nih.gov The mechanism of this inhibition appears to be linked to the reduction of phosphorylated insulin (B600854) receptor substrate (IRS)-1 levels. nih.gov

A study on α-phenethylamine ferrocenecarboxylic acid co-crystals revealed their inhibitory effect on SW480, MDA-MB-231, and H1299 cancer cells, with the S-configuration showing a more pronounced anti-cancer effect. nih.gov Furthermore, a novel compound isolated from Cordyceps bassiana, 4-methyl-2,6-bis(1-phenylethyl)phenol (B161580) (KTH-13-Me), which shares the phenylethyl group, exhibited strong antiproliferative activity against C6 glioma cells, as well as other cancer cell lines like HCT-15 and LoVo. researchgate.net This compound was found to induce apoptosis in C6 glioma cells, suggesting a potential mechanism for its anticancer activity. researchgate.net

The following table summarizes the antiproliferative activity of some phenylethylamine-related compounds on different cancer cell lines.

Compound/DerivativeCancer Cell LineObserved EffectReference
Dopamine, Apomorphine, PhenylethylamineMCF-7 (human breast cancer)Inhibition of proliferation nih.gov
ApomorphineMDA-MB231 (human breast cancer), LNCaP (prostate carcinoma)Inhibition of proliferation nih.gov
(S)-(-)-1-Phenethylamine ferrocenecarboxylic acidSW480, MDA-MB-231, H1299Inhibition of cell growth nih.gov
4-Methyl-2,6-bis(1-phenylethyl)phenol (KTH-13-Me)C6 glioma, HCT-15, LoVoSuppression of survival, induction of apoptosis researchgate.net

Antiviral Potential

The emergence of novel viral threats has spurred research into new antiviral agents. Analogues of this compound have been explored for their potential to combat viral infections, including that caused by SARS-CoV-2.

Inhibition of SARS-CoV-2 Replication

While direct studies on the inhibition of SARS-CoV-2 replication by this compound are not available in the provided search results, research on structurally related phenylethylamine derivatives has shown promise.

A notable example is the compound N-phenethylphenazine-1-carboxamide (SQXA-12), which has demonstrated significant inhibitory effects on the replication of various RNA viruses. preprints.orgpreprints.orgscilit.com This compound exhibited potent antiviral activity against the avian infectious bronchitis virus (IBV), a type of coronavirus. preprints.orgpreprints.orgscilit.com Importantly, SQXA-12 also showed inhibitory effects on the human coronavirus OC43 (HCoV-OC43), suggesting a broader anti-coronavirus potential. preprints.orgpreprints.orgscilit.com The study reported a 50% cytotoxic concentration (CC50) of 122.98 μM in Vero cells and a 50% effective concentration (EC50) of 12.25 μM against IBV. preprints.org The antiviral mechanism of SQXA-12 is believed to be at the level of viral RNA replication or expression. preprints.org

The broad-spectrum antiviral activity of SQXA-12 against both positive- and negative-sense RNA viruses, including other coronaviruses like porcine epidemic diarrhea virus (PEDV), highlights the potential of the N-phenylethylamine scaffold in the development of new antiviral drugs. preprints.orgpreprints.orgscilit.com

The following table summarizes the antiviral activity of N-phenethylphenazine-1-carboxamide (SQXA-12).

CompoundVirusCell LineCC50 (μM)EC50 (μM)Reference
N-phenethylphenazine-1-carboxamide (SQXA-12)Infectious Bronchitis Virus (IBV)Vero122.9812.25 preprints.org
N-phenethylphenazine-1-carboxamide (SQXA-12)Human Coronavirus OC43 (HCoV-OC43)H1299Not specifiedNot specified preprints.orgpreprints.orgscilit.com
N-phenethylphenazine-1-carboxamide (SQXA-12)Porcine Epidemic Diarrhea Virus (PEDV)H1299Not specifiedNot specified preprints.orgpreprints.orgscilit.com

Metabolism and Pharmacokinetic Disposition of N 2 Phenylethyl Cyclopentanamine and Derivatives

In Vitro Metabolic Pathway Elucidation

In vitro studies using liver microsomes and recombinant cytochrome P450 (CYP) enzymes are instrumental in mapping the metabolic transformations of new chemical entities. These systems allow for the identification of the primary enzymes responsible for a compound's breakdown and the initial metabolites formed.

Role of Cytochrome P450 Enzymes (e.g., CYP2D6, CYP3A4) in Phenylethylamine Metabolism

The phenylethylamine structure is a common substrate for various CYP enzymes, with CYP2D6 playing a particularly significant role. wikipedia.org CYP2D6 is responsible for the metabolism of approximately 25% of clinically used drugs and is highly expressed in the liver. wikipedia.org Its metabolic actions include hydroxylation, demethylation, and dealkylation. wikipedia.org For phenylethylamine derivatives, CYP2D6 can catalyze the oxidation at various positions, influenced by the substitution pattern on the aromatic ring. nih.gov For instance, methoxyphenethylamine derivatives undergo O-demethylation followed by ring hydroxylation, ultimately forming dopamine (B1211576). nih.gov

The activity of CYP2D6 is subject to significant genetic polymorphism, leading to different metabolic phenotypes, including poor, intermediate, extensive (normal), and ultrarapid metabolizers. nih.govpharmacytimes.com This variability can lead to substantial inter-individual differences in the clearance and plasma concentrations of CYP2D6 substrates.

While CYP2D6 is a major player, other CYP isozymes also contribute to the metabolism of phenylethylamine derivatives. Studies on related compounds have shown the involvement of CYP2B6 and CYP2C19. nih.govnih.gov For example, these enzymes have been shown to be involved in the depropargylation and demethylation of N-methyl,N-propargyl-2-phenylethylamine. nih.gov CYP3A4, one of the most abundant CYP enzymes in the human liver, is also known to metabolize a wide array of drugs, and while direct evidence for its role in N-(2-phenylethyl)cyclopentanamine metabolism is not available, its broad substrate specificity suggests a potential contribution. ebmconsult.com Genetic polymorphisms in CYP3A4, although generally leading to decreased enzyme function, can also influence the metabolic fate of its substrates. ebmconsult.com

Oxidative Deamination by Liver Microsomes

Oxidative deamination represents a critical pathway in the metabolism of primary and secondary amines, converting them into aldehydes and ketones. wikipedia.org This process is primarily catalyzed by monoamine oxidases (MAOs), which are located in the outer membrane of mitochondria in the liver and other tissues. wikipedia.orgnih.gov The resulting aldehyde can be further oxidized to a carboxylic acid. For this compound, oxidative deamination would likely lead to the formation of phenylacetaldehyde (B1677652) and cyclopentylamine (B150401). This pathway is a common route for the catabolism of amino acids and monoamine neurotransmitters. wikipedia.org

In Vivo Metabolic Fate and Metabolite Identification

Following administration, a compound undergoes a series of metabolic transformations in the body, leading to the formation of various metabolites that are typically more water-soluble and readily excreted.

Identification of Primary Metabolites

Based on the known metabolism of structurally related compounds, the primary metabolites of this compound are anticipated to result from hydroxylation, dealkylation, and oxidative deamination.

Expected Primary Metabolites of this compound

Metabolic Pathway Potential Metabolite Enzymes Involved
Aromatic HydroxylationN-(2-(4-hydroxyphenyl)ethyl)cyclopentanamineCYP2D6, other CYPs
Benzylic HydroxylationN-(2-hydroxy-2-phenylethyl)cyclopentanamineCYPs
N-DealkylationPhenylethylamine and Cyclopentanone (B42830)CYPs
Oxidative DeaminationPhenylacetaldehyde and CyclopentylamineMAO, CYPs

This table presents predicted metabolites based on the metabolism of similar chemical structures.

The in vitro metabolism of phenelzine (B1198762) (2-phenylethylhydrazine), a related phenylethylamine derivative, by rat liver microsomes yields metabolites such as 2-phenylethanol (B73330) and 2-phenylacetaldehyde, supporting the likelihood of similar transformations for this compound. nih.gov

Urinary Excretion of Metabolites from Related Cyclopentylamine Structures

Studies on the metabolism of cyclohexylamine (B46788), a compound structurally similar to the cyclopentylamine moiety of this compound, provide insights into the likely urinary excretion products. Following oral administration in humans, cyclohexylamine is primarily excreted unchanged, with a smaller fraction being metabolized. nih.gov The identified urinary metabolites of cyclohexylamine include hydroxylated derivatives such as cyclohexanol (B46403) and trans-cyclohexane-1,2-diol. nih.gov These metabolites are excreted in both free and conjugated forms. nih.gov A study on the nonnutritive sweetener sodium cyclopentylsulfamate identified cyclopentylamine, cyclopentanone, and cyclopentanol (B49286) as urinary metabolites in rats and rabbits. jst.go.jp This suggests that the cyclopentyl ring of this compound is also susceptible to metabolic modification, likely through hydroxylation, leading to the formation of various hydroxylated cyclopentylamine derivatives that are then excreted in the urine.

In Vitro-In Vivo Extrapolation (IVIVE) Considerations

In Vitro-In Vivo Extrapolation (IVIVE) is a predictive methodology used to estimate the in vivo pharmacokinetic properties of a compound from in vitro data. This process involves integrating in vitro metabolic data (such as intrinsic clearance determined from liver microsome or hepatocyte assays) with physiological parameters (like liver blood flow and protein binding) in mathematical models.

For this compound, a successful IVIVE would require:

Accurate in vitro clearance data: This would involve incubating the compound with human liver microsomes or hepatocytes and measuring its rate of disappearance.

Identification of key metabolic enzymes: Determining the specific CYP enzymes responsible for its metabolism is crucial, especially considering the polymorphic nature of enzymes like CYP2D6.

Physiological data: Information on the compound's plasma protein binding and blood-to-plasma ratio is necessary for the models.

A significant challenge in the IVIVE for a compound like this compound would be accounting for the contribution of multiple metabolic pathways, including both CYP-mediated oxidation and MAO-catalyzed oxidative deamination. Furthermore, the potential for species differences in metabolism, as suggested by the varying metabolic profiles of cyclohexylamine in different animals, highlights the importance of using human-derived in vitro systems for the most accurate predictions for human pharmacokinetics. nih.gov

Predictive Models for Hepatic Clearance

The prediction of hepatic clearance is a critical step in the development of new chemical entities, providing insights into their potential pharmacokinetic behavior in humans. For novel compounds like this compound and its derivatives, where direct clinical data is unavailable, in vitro to in vivo extrapolation (IVIVE) using various predictive models is the primary approach to estimate hepatic clearance. These models integrate data from in vitro metabolic studies with physiological parameters to forecast the compound's elimination by the liver.

The fundamental models used for predicting hepatic clearance include the well-stirred model, the parallel tube model, and the dispersion model. nih.govnih.gov Each model makes different assumptions about the uniformity of enzyme distribution and drug concentration within the liver. The well-stirred model, due to its simplicity and ease of computation, is frequently the initial choice for predicting hepatic clearance from in vitro data. nih.govnih.govresearchgate.net

The accuracy of these predictions relies heavily on the quality of the in vitro data, which is typically generated from studies using human liver microsomes (HLM) or cryopreserved human hepatocytes. nih.gov These systems contain the primary drug-metabolizing enzymes, including cytochrome P450s (CYPs), which are responsible for the biotransformation of a vast array of compounds. researchgate.net

Research Findings from In Vitro Systems

While specific research on this compound is not publicly available, studies on structurally related phenethylamine (B48288) derivatives provide a framework for the types of metabolic data used in these predictive models. For instance, the in vitro phase I metabolism of other phenethylamines, such as 25D-NBOMe, 25E-NBOMe, and 25N-NBOMe, has been investigated using pooled human liver microsomes (pHLM). nih.gov The primary metabolic pathways identified for these compounds include:

Oxidative deamination

Oxidative N-dealkylation

Oxidative O-demethylation

Hydroxylation nih.gov

These metabolic pathways lead to the formation of various metabolites. For example, for the NBOMe series, a common metabolite is the corresponding 2,5-dimethoxyphenethylamine (2C-X). nih.gov The rates of formation of these metabolites, or the rate of depletion of the parent compound, are measured to determine the intrinsic clearance (CLint).

The intrinsic clearance is a measure of the metabolic capacity of the liver for a specific compound, independent of physiological factors like blood flow. researchgate.net This parameter is a critical input for the predictive models of hepatic clearance.

Data for Predictive Modeling

To illustrate the application of predictive models, consider the following hypothetical intrinsic clearance data for a series of phenethylamine derivatives, which would be determined experimentally.

CompoundIn Vitro SystemIntrinsic Clearance (CLint, μL/min/mg microsomal protein)
Derivative AHuman Liver Microsomes15.2
Derivative BHuman Liver Microsomes8.7
Derivative CHuman Liver Microsomes22.5
Derivative DCryopreserved Hepatocytes12.8 (in millions of cells/mL)

This intrinsic clearance value is then scaled to the whole liver and incorporated into a hepatic clearance model. The well-stirred model, for example, uses the following equation:

CLh = (Qh * fu * CLint) / (Qh + fu * CLint)

Where:

CLh is the hepatic clearance.

Qh is the hepatic blood flow.

fu is the fraction of the drug unbound in the blood.

CLint is the intrinsic clearance.

The accuracy of the prediction is further refined by considering other factors such as plasma protein binding (fup) and microsomal binding (fumic). researchgate.net

The choice of the in vitro system can also influence the outcome of the prediction. While microsomes are useful for studying phase I metabolism, hepatocytes are generally considered the "gold standard" as they contain both phase I and phase II enzymes, as well as transporters, providing a more complete picture of hepatic disposition. nih.gov Studies comparing predictions from both systems have shown that data from hepatocytes often lead to more accurate predictions of in vivo clearance. nih.gov

Advanced Analytical Methodologies for N 2 Phenylethyl Cyclopentanamine Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for separating N-(2-phenylethyl)cyclopentanamine from other substances and for its precise quantification. Gas and liquid chromatography, particularly when coupled with mass spectrometry, provide the high sensitivity and selectivity required for comprehensive analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the detection of minute quantities of volatile and semi-volatile organic compounds like this compound. nih.govlabmanager.comsmithers.com Its high separation efficiency and sensitive, specific detection make it ideal for trace analysis in complex matrices. nih.goviu.edu The process involves vaporizing the sample and separating its components in a capillary column before they are ionized and detected by the mass spectrometer.

For phenylethylamine derivatives, analysis often involves a derivatization step, for example, with trifluoroacetic (TFA) anhydride, to improve chromatographic behavior and produce more characteristic mass spectra. shimadzu.commdpi.com The identification of the compound is confirmed by its specific retention time—the time it takes to travel through the column—and its mass spectrum, which serves as a molecular fingerprint based on the fragmentation pattern of the ionized molecule. mdpi.com High-resolution accurate mass (HRAM) GC-MS can further enhance confidence in identification by providing the elemental composition of the molecule and its fragments. chromatographyonline.com

Below is a table outlining typical parameters for a GC-MS method suitable for the analysis of this compound.

Table 1: Illustrative GC-MS Parameters for this compound Analysis

Parameter Setting Purpose
Gas Chromatograph
Column Phenyl-methyl polysiloxane (e.g., DB-5MS), 30 m x 0.25 mm i.d., 0.25 µm film thickness Provides good separation for a wide range of semi-volatile organic compounds.
Injector Temperature 280 °C Ensures rapid and complete vaporization of the sample.
Carrier Gas Helium at 1 mL/min Inert gas that carries the sample through the column.
Oven Program Initial temp 60°C, hold 1 min, ramp at 15°C/min to 300°C, hold 5 min Separates compounds based on their boiling points and interactions with the column.
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV Standard, robust ionization method that creates reproducible fragmentation patterns.
Mass Analyzer Quadrupole or Time-of-Flight (TOF) Filters fragments based on their mass-to-charge ratio (m/z).
Scan Range 40-550 m/z Covers the expected mass range for the parent ion and key fragments of the target compound.
Transfer Line Temp 280 °C Prevents condensation of analytes between the GC and MS.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolomic Studies

Metabolomics studies aim to identify and quantify the full range of small-molecule metabolites in a biological system, providing insight into the biotransformation of xenobiotics like this compound. tandfonline.comnih.gov Liquid chromatography-mass spectrometry (LC-MS) is the premier analytical platform for this purpose due to its high sensitivity and its ability to analyze a wide range of compounds, including those that are polar, non-volatile, or thermally fragile, without the need for chemical derivatization. nih.govumn.edunih.gov

In a typical metabolomics workflow, biological samples (e.g., plasma, urine) are analyzed to compare a control group with a group exposed to the compound. nih.gov The resulting data is processed using multivariate statistical analysis to identify ions that are unique to or have significantly changed in the exposed group. tandfonline.comnih.gov High-resolution mass spectrometry, often with quadrupole time-of-flight (QTOF) or Orbitrap analyzers, is crucial for determining the accurate mass of potential metabolites, which allows for the prediction of their elemental formulas. nih.gov Subsequent tandem mass spectrometry (MS/MS) experiments are performed to fragment these ions, providing structural information that helps in their definitive identification. acs.org

Common metabolic pathways for phenethylamine-based compounds include O-dealkylation, N-dealkylation, oxidation, and deamination. nih.gov Phase II metabolism, such as glucuronidation or sulfation, may also occur.

Table 2: Hypothetical Metabolites of this compound for LC-MS Analysis

Putative Metabolite Biotransformation Molecular Formula Exact Mass [M+H]⁺ (m/z)
This compound (Parent) - C₁₃H₁₉N 190.1596
Hydroxylated phenylethyl-cyclopentanamine Aromatic or Aliphatic Hydroxylation C₁₃H₁₉NO 206.1545
Dihydroxylated phenylethyl-cyclopentanamine Dihydroxylation C₁₃H₁₉NO₂ 222.1494
Cyclopentanone (B42830) + Phenethylamine (B48288) N-Dealkylation - -
Phenylacetic acid Oxidation following deamination C₈H₈O₂ 137.0597
This compound N-oxide N-Oxidation C₁₃H₁₉NO 206.1545

Spectroscopic and Chiral Analytical Methods

While chromatography is excellent for separation and quantification, spectroscopic techniques are essential for the definitive structural elucidation of a molecule. For a chiral compound like this compound, specialized chiral analytical methods are also required to determine its stereochemical purity.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule in solution. slideshare.netresearchgate.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. ethernet.edu.etlibretexts.org

A ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment (chemical shift), the number of neighboring protons (spin-spin splitting), and their relative quantities (integration). For this compound, distinct signals would be expected for the aromatic protons of the phenyl group, the two methylene (B1212753) groups of the ethyl chain, and the protons on the cyclopentyl ring.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift tables and data from analogous structures like phenethylamine and N-alkylated cyclopentylamines. chemicalbook.comnih.govdocbrown.infochemicalbook.com

Atom Position / Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl C-H (ortho, meta, para) 7.15 - 7.35 (multiplet) 126.0 - 129.0
Phenyl C (ipso) - ~140
-CH₂-Ph (benzylic) ~2.8 (triplet) ~39
-CH₂-N- ~2.7 (triplet) ~52
Cyclopentyl CH-N ~3.0 (quintet) ~65
Cyclopentyl CH₂ (adjacent to CH-N) 1.4 - 1.8 (multiplet) ~34
Cyclopentyl CH₂ (distant from CH-N) 1.2 - 1.6 (multiplet) ~24

Enantiomeric Excess Determination Using Chiral Derivatizing Agents (e.g., Modified Mosher’s Method)

This compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images called enantiomers. Determining the enantiomeric excess (% ee), or the purity of one enantiomer over the other, is critical in many applications. While chiral chromatography can separate enantiomers, NMR spectroscopy offers a powerful method for this analysis through the use of chiral derivatizing agents (CDAs). nih.govresearchgate.net

The modified Mosher's method is a classic and reliable NMR-based technique for determining the enantiomeric excess and absolute configuration of chiral alcohols and amines. acs.orgumn.edunih.gov The method involves reacting the chiral amine with an enantiomerically pure CDA, typically the acid chloride of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA-Cl), also known as Mosher's acid chloride. umn.eduwikipedia.org

The reaction of a racemic or enantioenriched sample of this compound with, for example, (R)-MTPA-Cl will produce a mixture of two diastereomeric amides: (R,R)- and (R,S)-MTPA amides. These diastereomers are no longer mirror images and will have distinct chemical shifts in the NMR spectrum. researchgate.net By integrating the signals corresponding to specific protons in each diastereomer, the ratio of the two can be calculated, thus yielding the enantiomeric excess of the original amine sample. acs.org

Furthermore, by comparing the spectra of the amides formed from both (R)- and (S)-MTPA-Cl, the absolute configuration of the amine can often be determined. This is based on the predictable shielding or deshielding effects of the phenyl group of the Mosher's reagent on the protons of the amine moiety in the preferred conformation of the diastereomeric amides. tcichemicals.commdpi.com

Table 4: Principle of Enantiomeric Excess Determination by the Modified Mosher's Method

Step Procedure Expected Outcome
1. Derivatization React the this compound sample with enantiopure (e.g., R)-MTPA-Cl in the presence of a non-nucleophilic base. Formation of a mixture of two diastereomeric MTPA-amides: (Ramine, RMTPA) and (Samine, RMTPA).
2. ¹H NMR Analysis Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric mixture. Separate, well-resolved signals are observed for protons near the stereocenter in each diastereomer.
3. Integration Carefully integrate the area of a pair of corresponding signals (e.g., a specific proton on the cyclopentyl ring). The ratio of the integrals (Areadiastereomer 1 / Areadiastereomer 2) is equal to the enantiomeric ratio of the original amine.
4. Calculation Calculate enantiomeric excess using the formula: % ee = [ (Integralmajor - Integralminor) / (Integralmajor + Integralminor) ] x 100. A quantitative measure of the enantiomeric purity of the this compound sample.

Preclinical Research and Therapeutic Development Potential of N 2 Phenylethyl Cyclopentanamine Scaffolds

In Vitro Pharmacological Screening and Lead Identification

The initial stages of drug discovery for compounds based on the N-(2-phenylethyl)cyclopentanamine scaffold involve rigorous in vitro screening to identify bioactive analogues and characterize their specific biological activities.

High-Throughput Screening Approaches for Bioactive Analogues

High-throughput screening (HTS) is a critical tool in modern drug discovery, allowing for the rapid assessment of large libraries of chemical compounds for their potential biological activity. For scaffolds like this compound, HTS assays are designed to identify "hits"—compounds that exhibit a desired biological effect, such as the inhibition of viral replication or the proliferation of cancer cells. These assays are typically automated and use multi-well plates to test thousands of compounds in a short period.

For instance, a common HTS approach for identifying antiviral compounds is the cell-based cytopathic effect (CPE) assay. In this assay, host cells are infected with a virus and then treated with compounds from a chemical library. The ability of a compound to inhibit viral replication and thus prevent cell death is measured, often using a luminescent or fluorescent reporter. A successful HTS campaign can screen extensive compound collections and identify multiple "hit" compounds with potential for further development. The robustness and reliability of such assays are critical for their success in identifying novel antiviral agents.

While specific HTS data for this compound is not publicly available, the methodology is broadly applicable. Libraries of analogues, such as those with substitutions on the phenyl ring or modifications of the cyclopentane (B165970) moiety, would be synthesized and screened against various biological targets to identify lead compounds for further development.

Cell-Based Assays for Specific Biological Activities

Once initial hits are identified through HTS, more specific cell-based assays are employed to confirm their activity and elucidate their mechanism of action. These assays are crucial for understanding how a compound affects cellular processes and for determining its potential as a therapeutic agent.

For antiproliferative activity, a common method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. nih.gov Cancer cell lines are treated with various concentrations of the test compounds to determine the concentration that inhibits cell growth by 50% (IC50). This provides a quantitative measure of a compound's potency.

In the context of the this compound scaffold, analogues have been incorporated into more complex structures, such as makaluvamines, and evaluated for their antiproliferative effects. For example, a phenethyl analog of makaluvamine, 7-(phenethylamino)-1,3,4,8-tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-one (PEA-TPQ), has been tested against a panel of human cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of a Phenethyl-Containing Makaluvamine Analog (PEA-TPQ)

Cell LineCancer TypeIC50 (µmol/L)
MCF-7Breast>10
MDA-MB-468Breast2.985
LNCaPProstate>10
DU-145Prostate5.385
K-562Leukemia2.135
A-549Lung6.845
HCT-116Colon3.655
HT-29Colon4.885
OVCAR-5Ovarian4.675
PANC-1Pancreatic4.235

Data sourced from a study on novel synthetic makaluvamine analogues. nih.govnih.gov The table demonstrates the cell-line dependent cytotoxicity of the compound.

These cell-based assays are fundamental in establishing a preliminary structure-activity relationship (SAR), guiding the chemical modifications needed to enhance potency and selectivity.

In Vivo Preclinical Models and Pharmacological Efficacy

Following promising in vitro results, lead compounds are advanced to in vivo preclinical models to assess their pharmacological efficacy and safety in a whole-organism context.

Animal Models for Disease-Relevant Activities (e.g., Antiproliferative, Antiviral)

Animal models are indispensable for evaluating the therapeutic potential of drug candidates in a setting that mimics human disease. For compounds with antiproliferative activity, xenograft models are commonly used. In these models, human cancer cells are implanted into immunocompromised mice, which are then treated with the test compound to assess its ability to inhibit tumor growth.

For the phenethyl-containing makaluvamine analog, PEA-TPQ, in vivo studies have been conducted in nude mice bearing MDA-MB-468 breast cancer xenografts. While PEA-TPQ showed some antitumor activity, other analogs with different substitutions on the phenethyl group demonstrated more potent effects. nih.gov This highlights the importance of in vivo testing to identify the most promising candidates for clinical development.

In the realm of antiviral research, animal models of viral infection are used to evaluate the efficacy of new drug candidates. For instance, a series of cyclopentane derivatives have demonstrated potent and selective inhibitory effects against various strains of influenza A and B viruses in cell culture. biomolther.org A lead compound from this series, RWJ-270201, was further studied in animal models to confirm its antiviral activity. Time-of-addition studies indicated that for optimal activity, treatment needed to commence shortly after viral exposure. biomolther.org

Translation of In Vitro to In Vivo Data for Pharmacodynamic Studies

A crucial aspect of preclinical development is establishing a correlation between in vitro activity and in vivo efficacy. Pharmacodynamic (PD) studies aim to understand the relationship between the drug concentration at the site of action and the observed pharmacological effect. This involves measuring biomarkers to confirm that the drug is engaging its target and producing the desired biological response in the animal model.

For antiproliferative agents, PD studies in xenograft models may involve analyzing tumor tissue to measure the expression of proteins involved in cell cycle progression and apoptosis. For example, in studies of makaluvamine analogs, Western blot analysis of xenograft tumors has been used to confirm that the changes in protein expression observed in vitro also occur in vivo. nih.gov This provides evidence that the drug is working through the intended mechanism of action.

The successful translation of in vitro data to in vivo models is a critical step in validating a drug candidate and provides the necessary confidence to proceed to clinical trials. This iterative process of in vitro testing and in vivo validation is essential for optimizing the therapeutic potential of scaffolds like this compound. nih.gov

Drug Discovery and Lead Optimization Strategies

The process of drug discovery is an iterative cycle of designing, synthesizing, and testing new molecules to improve upon the properties of a lead compound. Lead optimization aims to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity.

Strategies for lead optimization of scaffolds like this compound can involve several approaches. One common strategy is structural modification, where different functional groups are introduced to the core scaffold to improve its interaction with the biological target. dtic.mil For example, in the case of phenethylamine (B48288) derivatives, substitutions on the phenyl ring can significantly impact biological activity.

Another important strategy is structural simplification. nih.gov Often, initial lead compounds can be large and complex. Simplifying the structure by removing unnecessary chemical groups can lead to molecules that are easier to synthesize, have better pharmacokinetic profiles, and fewer off-target effects. nih.gov This approach focuses on identifying the key pharmacophore—the essential structural features required for biological activity—and building simpler molecules around it.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, play a vital role in modern lead optimization. nih.gov These in silico techniques can predict how modifications to a chemical structure will affect its binding to a target protein, allowing chemists to prioritize the synthesis of the most promising analogues.

Through these iterative cycles of design, synthesis, and testing, guided by both in vitro and in vivo data, the this compound scaffold can be optimized to produce drug candidates with the potential for therapeutic application.

Rational Design and Synthesis of Novel Analogues for Therapeutic Promise

The rational design of new chemical entities based on the this compound core involves a systematic approach to modify its structure to enhance its interaction with specific biological targets. This process is guided by an understanding of the structure-activity relationships (SAR) of related phenethylamine derivatives. nih.govnih.gov The core scaffold consists of a cyclopentanamine ring attached to a phenylethyl group, offering several points for chemical modification.

Key strategies in the rational design of novel analogues include:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., fluoro, chloro, methoxy) at different positions of the phenyl ring can significantly influence the compound's binding affinity and selectivity for its target receptors. For instance, in related phenethylamine series, halogen substitutions have been shown to modulate activity at serotonin (B10506) and dopamine (B1211576) receptors. nih.gov

N-Substitution: The secondary amine in the this compound structure is a critical point for modification. N-alkylation or N-acylation can alter the compound's polarity and its ability to form hydrogen bonds, which can fine-tune its interaction with the target protein. nih.gov

The synthesis of these novel analogues can be achieved through various established organic chemistry methodologies. A common synthetic route involves the reductive amination of cyclopentanone (B42830) with 2-phenylethan-1-amine. Modifications to the starting materials, such as using substituted phenylethanolamines or cyclopentanone derivatives, allow for the creation of a diverse library of analogues.

A number of analogues of this compound are commercially available, providing a foundation for further derivatization and preclinical investigation. molport.com

Table 1: Commercially Available Analogues of this compound

Compound NameMolecular FormulaNotes
This compoundC13H19NThe parent scaffold. molport.com
This compound hydrochlorideC13H20ClNHydrochloride salt of the parent compound for improved solubility and handling. molport.com
N-[2-(2-fluorophenyl)ethyl]cyclopentanamineC13H18FNAnalogue with a fluorine substitution on the phenyl ring. molport.com
N-[2-(3-fluorophenyl)ethyl]cyclopentanamine hydrochlorideC13H19ClFNHydrochloride salt of an analogue with a fluorine at the meta position of the phenyl ring. molport.com
N-[2-(4-fluorophenyl)ethyl]cyclopentanamine hydrochlorideC13H19ClFNHydrochloride salt of an analogue with a fluorine at the para position of the phenyl ring. molport.com
{1-[(2-phenylethyl)amino]cyclopentyl}methanolC14H21NOAnalogue with a hydroxymethyl group on the cyclopentyl ring. molport.com

Evaluation of Therapeutic Potential and Structure-Based Drug Design

The therapeutic potential of this compound analogues is primarily being investigated for disorders of the central nervous system, leveraging the known pharmacology of the phenethylamine chemical class. drugs.com The evaluation of these compounds involves a combination of in vitro and in vivo preclinical studies to determine their biological activity and potential therapeutic utility.

Potential Therapeutic Targets:

Based on the activity of structurally related compounds, this compound analogues are hypothesized to interact with a range of CNS targets, including:

Serotonin (5-HT) Receptors: The phenethylamine scaffold is a common feature in ligands for various serotonin receptor subtypes. Specifically, the 5-HT2A receptor is a key target for psychedelic drugs and some atypical antipsychotics. Structure-activity relationship studies of phenethylamine derivatives have shown that substitutions on the phenyl ring can significantly impact affinity and efficacy at this receptor. nih.govnih.gov

Dopamine (DA) Transporter (DAT) and Receptors: Phenethylamines are well-known for their interaction with the dopamine system. They can act as dopamine transporter inhibitors or as agonists/antagonists at dopamine receptors, which are implicated in conditions like ADHD, depression, and Parkinson's disease. drugs.com

Adrenergic Receptors: Analogues may also exhibit activity at adrenergic receptors, which could be relevant for cardiovascular and CNS applications.

Structure-Based Drug Design:

Modern drug discovery efforts for this compound analogues would heavily rely on structure-based drug design. This approach utilizes the three-dimensional structures of target proteins to guide the design of more potent and selective inhibitors. While specific structural data for this compound bound to its targets may not be publicly available, homology modeling and docking studies can be performed using the crystal structures of related ligands in complex with their receptors.

For example, the design of novel 5-HT2A receptor ligands could involve docking proposed this compound analogues into the receptor's binding site to predict their binding affinity and orientation. This computational analysis helps prioritize the synthesis of compounds that are most likely to have the desired biological activity. nih.gov

Preclinical Evaluation:

The preclinical evaluation of newly synthesized analogues would typically involve a tiered approach:

In Vitro Binding Assays: To determine the affinity of the compounds for a panel of relevant receptors and transporters.

In Vitro Functional Assays: To assess the functional activity of the compounds (e.g., agonist, antagonist, or modulator) at the identified target.

In Vivo Animal Models: To investigate the compound's effects on behavior and physiology in relevant animal models of human diseases. For instance, models of depression, anxiety, or psychosis could be employed to assess the therapeutic potential of these analogues.

The data gathered from these preclinical studies are crucial for establishing a comprehensive understanding of the therapeutic promise of the this compound scaffold and for selecting lead candidates for further development.

Table 2: Potential Therapeutic Targets and Relevant Preclinical Models

Potential Therapeutic TargetTherapeutic AreaRelevant Preclinical Models
Serotonin 5-HT2A ReceptorDepression, PsychosisForced swim test, Novelty-suppressed feeding, Prepulse inhibition
Dopamine Transporter (DAT)ADHD, DepressionLocomotor activity, Drug discrimination
Dopamine D2 ReceptorPsychosis, Parkinson's DiseaseCatalepsy test, Conditioned avoidance response

Q & A

Q. Q1. What are the recommended synthetic routes for N-(2-phenylethyl)cyclopentanamine, and how can reaction efficiency be optimized?

Methodological Answer: The compound can be synthesized via reductive amination, a common method for secondary amines. For example, cyclopentanamine can react with 2-phenylethyl aldehyde in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) under acidic conditions. Optimization involves controlling stoichiometry (e.g., 1:1.2 molar ratio of amine to aldehyde), pH (~5–6), and temperature (room temperature, 24–48 hours). Purity can be enhanced using column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. Q2. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: Use a combination of 1H/13C NMR (to verify amine proton shifts at δ 1.5–2.5 ppm and aromatic protons at δ 7.2–7.4 ppm), FT-IR (N-H stretch ~3300 cm⁻¹), and high-resolution mass spectrometry (HRMS) . For example, the molecular ion peak for C13H19N (MW 189.29) should match theoretical values. Cross-validate with elemental analysis (C, H, N) to ensure >98% purity .

Q. Q3. What safety protocols are critical when handling this compound derivatives?

Methodological Answer: Wear PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact with skin, as structural analogs (e.g., N-[(4-Ethylphenyl)methyl]cyclopentanamine) may cause irritation. Store at 2–8°C in airtight containers. In case of exposure, rinse with water for 15 minutes and seek medical evaluation. Refer to Safety Data Sheets (SDS) for specific hazards .

Advanced Research Questions

Q. Q4. How can this compound be radiolabeled for in vivo biodistribution studies?

Methodological Answer: Radiolabel with carbon-11 ([11C]) using a precursor like [11C]methyl iodide. For example, replace a methoxy group in analogs (e.g., N-((5-(4-fluoro-2-methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine) via nucleophilic substitution. Optimize reaction time (<10 minutes) and temperature (40–60°C). Validate radiochemical purity (>99%) via radio-HPLC and measure specific activity (e.g., 78 ± 10 GBq/µmol) using mass spectrometry .

Q. Q5. What strategies resolve contradictions in receptor-binding data for this compound analogs?

Methodological Answer: Perform competitive binding assays with controls (e.g., NMDA receptor antagonists) to isolate target interactions. Use molecular docking simulations (e.g., AutoDock Vina) to model ligand-receptor interactions, focusing on steric and electronic effects of substituents. Cross-validate with mutagenesis studies to identify critical amino acid residues. Discrepancies may arise from assay conditions (pH, temperature) or impurity interference .

Q. Q6. How can structural analogs of this compound be designed to enhance blood-brain barrier (BBB) penetration?

Methodological Answer: Introduce lipophilic groups (e.g., halogen substituents) to increase logP (optimal range: 2–5). Reduce hydrogen-bond donors (e.g., replace -NH with -NMe) to lower polar surface area (<90 Ų). Validate via PAMPA-BBB assay or in situ perfusion in rodents. For example, N-acetylphenethylamine (logP 1.8) shows lower BBB permeability than its cyclopentyl analog (logP 2.5) .

Q. Q7. What analytical methods distinguish enantiomers of this compound derivatives?

Methodological Answer: Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and isocratic elution (hexane:isopropanol 90:10). Confirm enantiomeric excess (>99%) via circular dichroism (CD) spectroscopy. For preparative separation, employ simulated moving bed (SMB) chromatography. Note that stereochemistry impacts receptor affinity (e.g., (R)-enantiomers may show 10x higher NMDA binding than (S)-forms) .

Experimental Design & Data Analysis

Q. Q8. How should researchers design dose-response studies for this compound in neuropharmacology models?

Methodological Answer: Use logarithmic dosing (e.g., 0.1, 1, 10 mg/kg) in rodent models (n ≥ 6/group). Measure outcomes (e.g., locomotor activity, NMDA receptor occupancy) at 15-, 30-, and 60-minute intervals. Apply non-linear regression (GraphPad Prism) to calculate EC50/ED50. Include positive controls (e.g., ketamine) and vehicle controls. Account for inter-subject variability via ANOVA with post-hoc Tukey test .

Q. Q9. What statistical approaches are recommended for metabolomics data from this compound studies?

Methodological Answer: Process raw LC-MS/MS data with XCMS or MetaboAnalyst for peak alignment and normalization. Perform multivariate analysis (PCA, PLS-DA) to identify metabolite clusters. Use false discovery rate (FDR) correction (q < 0.05) for pathway enrichment (KEGG, Reactome). Validate findings with targeted MS/MS and stable isotope tracing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.